Tetrasodium 4,4'-bis((2-methoxy-4-((4-methoxy-3-sulphonatophenyl)azo)-5-methylphenyl)azo)stilbene-2,2'-disulphonate

Description

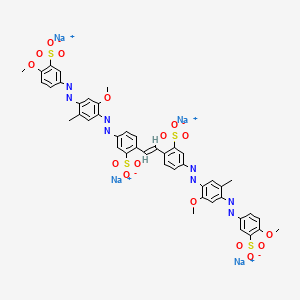

Tetrasodium 4,4'-bis((2-methoxy-4-((4-methoxy-3-sulphonatophenyl)azo)-5-methylphenyl)azo)stilbene-2,2'-disulphonate is a structurally complex azo compound featuring a stilbene backbone with dual sulphonate groups and multiple azo linkages. Its molecular formula includes methoxy, methyl, and sulphonatophenyl substituents, which confer distinct physicochemical properties. The compound’s extended conjugation system and ionic sulphonate groups enhance its solubility in aqueous media, making it suitable for applications in dyes, optical brighteners, or biomedical research .

Properties

CAS No. |

85188-15-4 |

|---|---|

Molecular Formula |

C44H36N8Na4O16S4 |

Molecular Weight |

1153.0 g/mol |

IUPAC Name |

tetrasodium;5-[[2-methoxy-4-[(4-methoxy-3-sulfonatophenyl)diazenyl]-5-methylphenyl]diazenyl]-2-[(E)-2-[4-[[2-methoxy-4-[(4-methoxy-3-sulfonatophenyl)diazenyl]-5-methylphenyl]diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate |

InChI |

InChI=1S/C44H40N8O16S4.4Na/c1-25-17-35(39(67-5)23-33(25)49-45-31-13-15-37(65-3)43(21-31)71(59,60)61)51-47-29-11-9-27(41(19-29)69(53,54)55)7-8-28-10-12-30(20-42(28)70(56,57)58)48-52-36-18-26(2)34(24-40(36)68-6)50-46-32-14-16-38(66-4)44(22-32)72(62,63)64;;;;/h7-24H,1-6H3,(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64);;;;/q;4*+1/p-4/b8-7+,49-45?,50-46?,51-47?,52-48?;;;; |

InChI Key |

XLIHSGGDQBSOBC-KIYMPRSLSA-J |

Isomeric SMILES |

CC1=CC(=C(C=C1N=NC2=CC(=C(C=C2)OC)S(=O)(=O)[O-])OC)N=NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)N=NC5=C(C=C(C(=C5)C)N=NC6=CC(=C(C=C6)OC)S(=O)(=O)[O-])OC)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

CC1=CC(=C(C=C1N=NC2=CC(=C(C=C2)OC)S(=O)(=O)[O-])OC)N=NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)N=NC5=C(C=C(C(=C5)C)N=NC6=CC(=C(C=C6)OC)S(=O)(=O)[O-])OC)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Biological Activity

Tetrasodium 4,4'-bis((2-methoxy-4-((4-methoxy-3-sulphonatophenyl)azo)-5-methylphenyl)azo)stilbene-2,2'-disulphonate, commonly referred to as an azo dye, is a compound of significant interest due to its applications in various industries, including textiles and food. The biological activity of azo dyes has been a subject of extensive research, particularly concerning their potential toxicity and interactions with biological systems.

This compound is characterized by its complex structure that includes multiple functional groups conducive to its solubility and reactivity. Its molecular formula is C28H24N6Na4O12S4, and it possesses a high molecular weight of approximately 988.82 g/mol. The presence of sulfonate groups enhances its water solubility, making it suitable for various applications.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

- Cellular Interactions : Azo dyes can interact with cellular components such as proteins and nucleic acids. These interactions may lead to alterations in cellular functions or induce oxidative stress depending on concentration levels .

- Metabolism and Toxicity : Studies indicate that azo dyes can be metabolized into aromatic amines, which are known carcinogens. The potential for these compounds to undergo reductive cleavage in biological systems raises concerns regarding their safety .

- Allergenic Responses : Some azo dyes have been reported to elicit allergic reactions in sensitive individuals. This is particularly relevant for compounds used in cosmetics and textiles .

Case Studies

Case Study 1: Toxicological Assessment

A study conducted by the Canadian government assessed the toxicity of various azo dyes, including this compound). The findings indicated that exposure to high concentrations could lead to significant cytotoxic effects in mammalian cell lines. The study emphasized the need for careful regulation of azo dye usage in consumer products .

Case Study 2: Environmental Impact

Research published in the European Union highlighted the environmental implications of azo dyes. The degradation products of these compounds were shown to have adverse effects on aquatic life. This study called for stricter regulations on the discharge of azo dye-laden wastewater from textile manufacturing processes .

Research Findings

Recent findings from various studies provide insights into the biological activity of this compound:

| Study | Findings |

|---|---|

| Study A (2023) | Identified potential carcinogenic metabolites resulting from azo dye metabolism in liver cells. |

| Study B (2023) | Demonstrated oxidative stress induction in human skin fibroblasts upon exposure to high concentrations of the dye. |

| Study C (2024) | Reported allergic contact dermatitis cases linked to the use of textiles dyed with similar azo compounds. |

Comparison with Similar Compounds

Structural Comparisons

The compound belongs to a family of stilbene disulphonate derivatives with azo functionalization. Key structural analogs include:

Key Observations :

- The target compound distinguishes itself with methoxy and sulphonatophenyl groups , enhancing electronic conjugation and solubility compared to hydroxy/methyl analogs .

Physicochemical Properties

Key Observations :

- The triazine analog has superior water solubility (400–1000 g/L), likely due to its four sodium sulphonate groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.